(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes:
- A Z-configured benzylidene group linking the pyrazole and thiazolidinone moieties.
- A 3-fluoro-4-methylphenyl substituent on the pyrazole ring.
- A thioxo group at position 2 of the thiazolidinone ring.
Properties
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c1-12-7-8-13(9-16(12)21)18-14(10-17-19(25)22-20(26)27-17)11-24(23-18)15-5-3-2-4-6-15/h2-11H,1H3,(H,22,25,26)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSMSGONYBLAK-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. The compound combines a thiazolidine ring with a pyrazole moiety, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is with a complex structure that includes multiple functional groups conducive to biological interactions. The presence of the fluorinated aromatic ring may enhance its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone and pyrazole structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one. For instance, a study highlighted that derivatives of 2-thioxothiazolidinones demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, indicating a promising avenue for developing new antibiotics in response to rising antibiotic resistance .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one | MRSA | 0.5 µg/mL |
| Other Thiazolidinones | S. aureus | 0.5 µg/mL |
| Other Thiazolidinones | P. aeruginosa | 62.5 µg/mL |
Antiviral Activity
In silico studies involving molecular docking and dynamics simulations have been conducted to assess the potential antiviral activity against HIV strains. Although initial docking studies suggested stable interactions with the viral gp41 protein, subsequent biological testing revealed significant cytotoxicity against T lymphocyte cell lines, which hindered the assessment of true antiviral efficacy .
Table 2: In Silico Studies on Antiviral Activity
| Study Component | Findings |
|---|---|
| Molecular Docking | Stable interactions with gp41 |
| Cytotoxicity | High toxicity in MT-4 cell line |
The mechanism by which (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one exerts its biological effects may involve multiple pathways:
- Inhibition of Key Enzymes : Some studies suggest that thiazolidinones can inhibit enzymes essential for bacterial cell wall synthesis.
- Disruption of Biofilm Formation : Certain derivatives have shown the ability to disrupt biofilm formation in pathogens like Staphylococcus epidermidis, which is critical for their virulence .
- Interaction with Cellular Targets : The compound may interact with various cellular targets, affecting metabolic pathways and leading to apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several thiazolidinone derivatives for their antibacterial activity against multidrug-resistant strains. The study utilized a microtiter plate method to determine MIC values, revealing that many derivatives exhibited significant antibacterial properties, thereby supporting further development as potential therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a thiazolidinone ring fused with a pyrazole moiety, which contributes to its biological activity. Its molecular formula is , indicating the presence of fluorine, which often enhances the pharmacological properties of organic compounds.
Pharmacological Applications
1. Inhibition of Enzymes:
Research has indicated that derivatives of thiazolidinones, including this compound, exhibit inhibitory effects on various enzymes. Notably, studies have demonstrated that such compounds can inhibit ADAMTS-5 (aggrecanase-2), an enzyme implicated in cartilage degradation in osteoarthritis. This inhibition suggests potential applications in treating degenerative joint diseases .
2. Anticancer Activity:
Thiazolidinone derivatives have been investigated for their anticancer properties. The presence of the pyrazole moiety is thought to enhance cytotoxicity against cancer cell lines. In vitro studies have shown that compounds similar to (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can induce apoptosis in various cancer cell types, making them candidates for further development as anticancer agents .
3. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Thiazolidinone derivatives are known to exhibit broad-spectrum antimicrobial effects, and preliminary studies suggest that this specific compound may inhibit the growth of certain bacterial strains, indicating its potential as an antibiotic agent .
Case Study 1: ADAMTS-5 Inhibition
A series of experiments demonstrated that (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one effectively inhibited ADAMTS-5 activity in vitro. The study utilized enzyme assays to quantify inhibition levels, revealing a dose-dependent response with significant reductions in enzyme activity at higher concentrations .
Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of thiazolidinone derivatives, (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .
Case Study 3: Antimicrobial Efficacy
A screening of various thiazolidinone derivatives for antimicrobial activity included (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Variations in Pyrazole Substituents
(a) Fluorine and Alkyl/Aryl Modifications
- Target Compound : 3-fluoro-4-methylphenyl group at pyrazole position 3.
- Analog 2 : (Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxothiazolidin-4-one () substitutes the methyl group with a propoxy chain, enhancing hydrophobicity and steric bulk.
(b) Phenyl vs. Non-Phenyl Groups
Modifications to the Thiazolidinone Core
Configuration and Stereoelectronic Effects
- The Z-configuration of the benzylidene group is conserved across analogs (e.g., ), suggesting its critical role in maintaining planarity for π-π stacking or target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
